molecular formula C11H9F6N3O2S B11101274 N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide

N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide

Cat. No.: B11101274
M. Wt: 361.27 g/mol
InChI Key: YKWQXTMOPJPMMF-UHFFFAOYSA-N
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Description

N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE is a complex organic compound that features a thiazole ring, a hexafluoropropyl group, and a furanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE is unique due to its combination of a thiazole ring, hexafluoropropyl group, and furanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9F6N3O2S

Molecular Weight

361.27 g/mol

IUPAC Name

N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C11H9F6N3O2S/c12-10(13,14)9(11(15,16)17,20-8-18-3-5-23-8)19-7(21)6-2-1-4-22-6/h1-2,4H,3,5H2,(H,18,20)(H,19,21)

InChI Key

YKWQXTMOPJPMMF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2

Origin of Product

United States

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